5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester
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Overview
Description
5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester typically involves the reaction of 5-(trifluoromethyl)-2-pyrimidineacetic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of strong-acid cation exchange resins as catalysts can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(Trifluoromethyl)-2-pyrimidineacetic acid.
Reduction: 5-(Trifluoromethyl)-2-pyrimidineethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2-pyrimidinecarboxylic acid
- 5-(Trifluoromethyl)-2-pyrimidineethanol
- 5-(Trifluoromethyl)-2-pyrimidinemethanol
Uniqueness
5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester is unique due to its ester functional group, which imparts different reactivity compared to its carboxylic acid or alcohol counterparts. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
CAS No. |
944905-47-9 |
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Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyrimidin-2-yl]acetate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)3-7-13-4-6(5-14-7)9(10,11)12/h4-5H,2-3H2,1H3 |
InChI Key |
NRDUYVFZKKRJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
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